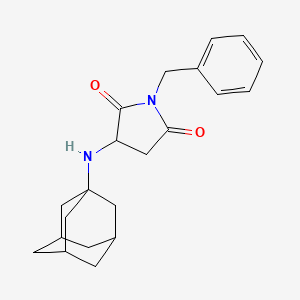

3-(Adamantanylamino)-1-benzylazolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Adamantanylamino)-1-benzylazolidine-2,5-dione is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.451. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Characterization

The synthesis and characterization of complexes involving compounds related to 3-(Adamantanylamino)-1-benzylazolidine-2,5-dione, such as uranyl complexes with N-adamantylacetamide, demonstrate the versatility of adamantane derivatives in creating luminescent materials with potential applications in materials science and luminescence studies (Umeda et al., 2006). These findings indicate the broad utility of adamantane-containing compounds in synthesizing new materials with unique properties.

Anticancer and Antimicrobial Applications

A study on an adamantyl-substituted retinoid-derived molecule showed it inhibits cancer cell growth and angiogenesis by inducing apoptosis, suggesting potential therapeutic applications in cancer treatment (Dawson et al., 2007). This work highlights the promise of adamantane derivatives in developing new anticancer agents.

Additionally, novel compounds synthesized from thiazolidine-2,4-dione derivatives have been evaluated for their antimicrobial activities against various bacterial and fungal strains, indicating the role of these derivatives in addressing infectious diseases (Jat et al., 2006). This research underscores the potential of adamantane and thiazolidinedione derivatives in developing new antimicrobial agents.

Mechanistic Insights and Drug Discovery

Research into the mechanisms of action and the potential drug discovery applications of compounds related to this compound has yielded insights into their interactions with biological targets. For instance, studies have explored the inhibition of HIV-1 reverse transcriptase, showcasing the antiviral potential of thiazolidine derivatives (Seniya et al., 2015). This research demonstrates the compound's relevance in the context of infectious diseases and highlights its role in the development of new therapeutic agents.

Wirkmechanismus

Target of Action

The compound 3-(Adamantanylamino)-1-benzylazolidine-2,5-dione is structurally similar to Amantadine . Amantadine is known to act on the M2 proton channel of the Influenza A virus, and also has effects on the dopamine system in the brain, which is why it is used in the treatment of Parkinson’s disease . It is likely that this compound has similar targets.

Mode of Action

The mode of action of Amantadine involves blocking the M2 proton channel in Influenza A, preventing the release of viral genetic material into the host cytoplasm . In the case of Parkinson’s disease, it is thought to increase the synthesis and release of dopamine . It is plausible that this compound acts in a similar manner.

Biochemical Pathways

Given its structural similarity to amantadine, it may affect the dopamine synthesis and release pathway in the brain, and the viral replication pathway in influenza a .

Pharmacokinetics

Amantadine is known to have good oral bioavailability, minimal metabolism, and is primarily excreted unchanged in the urine . The pharmacokinetics of this compound may be similar.

Result of Action

If it acts similarly to amantadine, it could potentially inhibit viral replication in influenza a and increase dopamine levels in the brain, which could alleviate symptoms of parkinson’s disease .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of many compounds . .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-(Adamantanylamino)-1-benzylazolidine-2,5-dione are yet to be fully elucidated. It’s likely that this compound interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions could be crucial in understanding the role of this compound in biochemical reactions .

Cellular Effects

It’s plausible that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

3-(1-adamantylamino)-1-benzylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c24-19-9-18(20(25)23(19)13-14-4-2-1-3-5-14)22-21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,15-18,22H,6-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWIGSJRJXBRAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2418039.png)

![1-{4-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}propanoyl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2418044.png)

![3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2418046.png)

![9-Butyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]pu rine-6,8-dione](/img/structure/B2418049.png)

![[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![Methyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2418056.png)